Tetranitrocalix[4]arene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
109051-62-9 |
|---|---|
Molecular Formula |
C28H20N4O12 |
Molecular Weight |
604.5 g/mol |
IUPAC Name |
5,11,17,23-tetranitropentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-25,26,27,28-tetrol |
InChI |
InChI=1S/C28H20N4O12/c33-25-13-1-14-6-22(30(39)40)8-16(26(14)34)3-18-10-24(32(43)44)12-20(28(18)36)4-19-11-23(31(41)42)9-17(27(19)35)2-15(25)7-21(5-13)29(37)38/h5-12,33-36H,1-4H2 |
InChI Key |
FEWUPZXDXAWOFQ-UHFFFAOYSA-N |
SMILES |
C1C2=CC(=CC(=C2O)CC3=CC(=CC(=C3O)CC4=C(C(=CC(=C4)[N+](=O)[O-])CC5=C(C1=CC(=C5)[N+](=O)[O-])O)O)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1C2=CC(=CC(=C2O)CC3=CC(=CC(=C3O)CC4=C(C(=CC(=C4)[N+](=O)[O-])CC5=C(C1=CC(=C5)[N+](=O)[O-])O)O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Tetranitrocalix 1 Arene
Direct Nitration Strategies for Calixrsc.orgarene Skeletons
The introduction of nitro groups onto the upper rim of the calix rsc.orgarene scaffold is a fundamental transformation, typically achieved through direct nitration methods. These strategies can be broadly categorized into electrophilic aromatic substitution and regioselective ipso-nitration pathways.
Electrophilic Aromatic Substitution Approaches
Direct nitration of the parent calix rsc.orgarene, where the para-positions of the phenolic units are unsubstituted, is a common method to produce tetranitrocalix rsc.orgarene. dcu.ienih.gov This electrophilic aromatic substitution reaction is typically carried out using a mixture of nitric acid and acetic acid. nih.govutwente.nl For instance, treating calix rsc.orgarene with nitric acid in an acetic acid-benzene solution can yield 5,11,17,23-tetranitrocalix rsc.orgarene in high yields (87%). dcu.ie Another approach involves the use of potassium nitrate (B79036) and aluminum chloride to directly nitrate calixarenes, also affording p-nitrocalixarenes in good yields. tandfonline.com
The reaction conditions can be tuned to control the degree of nitration. For example, the reaction of tetrapropoxycalix rsc.orgarene with nitric acid in dichloromethane (B109758) can produce a mixture of mono-, di-, and trinitrocalix rsc.orgarenes. utwente.nlresearchgate.net The separation of these products can be achieved by column chromatography. utwente.nl The phenolic ring with a free hydroxyl group is the most active in electrophilic substitution reactions, allowing for regioselective nitration. researchgate.net
Table 1: Electrophilic Aromatic Substitution Nitration of Calix rsc.orgarenes
| Starting Material | Nitrating Agent/Conditions | Product | Yield | Reference |
| Calix rsc.orgarene | HNO₃, Acetic Acid, Benzene | 5,11,17,23-Tetranitrocalix rsc.orgarene | 87% | dcu.ie |
| Calixarenes | KNO₃, AlCl₃ | p-Nitrocalixarenes | Good | tandfonline.com |
| Tetrapropoxycalix rsc.orgarene | HNO₃, CH₂Cl₂ | Mono-, Di-, and Trinitrocalix rsc.orgarenes | Variable | utwente.nlresearchgate.net |
| p-tert-Butylcalix rsc.orgarene | HNO₃, Acetic Acid, Dichloromethane | p-Nitrocalix rsc.orgarene | 75% | nih.gov |
Regioselective Ipso-Nitration Pathways for Substituted Calixrsc.orgarenes
Ipso-nitration, the replacement of a substituent other than hydrogen, is a powerful tool for the regioselective synthesis of nitrocalixarenes, particularly from readily available p-tert-butylcalix rsc.orgarenes. arkat-usa.org This method allows for the selective introduction of nitro groups at specific positions on the calixarene (B151959) upper rim.
A common strategy involves the use of a strong nitrating agent, such as 100% nitric acid in a mixture of dichloromethane and glacial acetic acid at 0°C. utwente.nl This method has been successfully employed for the ipso-nitration of various p-tert-butylcalix rsc.orgarene derivatives, leading to the formation of tetranitrocalix rsc.orgarenes. utwente.nl The reaction is often characterized by a color change from black-purple to colorless, indicating the completion of the reaction. utwente.nl
The regioselectivity of ipso-nitration can be controlled by modifying the substituents on the lower rim of the calixarene. For example, the introduction of p-nitrobenzenesulfonyl (nosyl) groups at the lower rim directs the ipso-nitration exclusively to the alkylated phenolic rings. arkat-usa.orgresearchgate.net This protection/deprotection strategy allows for the synthesis of calix rsc.orgarenes with a specific substitution pattern, where nitro groups are on the alkylated rings and tert-butyl groups remain on the others. researchgate.net Hudecek et al. demonstrated that using 100% HNO₃ in an acetic acid/dichloromethane mixture at room temperature on nosyl-substituted calix rsc.orgarenes resulted in selective ipso-nitration products with yields of up to 99%. arkat-usa.org
Table 2: Regioselective Ipso-Nitration of Substituted Calix rsc.orgarenes
| Starting Material | Nitrating Agent/Conditions | Product | Yield | Reference |
| p-tert-Butylcalix rsc.orgarenes | 100% HNO₃, CH₂Cl₂/Acetic Acid, 0°C | Tetranitrocalix rsc.orgarenes | - | utwente.nl |
| Nosyl-substituted Calix rsc.orgarenes | 100% HNO₃, Acetic Acid/DCM, RT | Selective ipso-nitration products | 98-99% | arkat-usa.org |
| p-tert-Butylcalix rsc.orgarene derivatives | tert-Butyl nitrite (B80452), 1,2-dichloroethane, 80°C | ipso-Nitrated products | up to 95% | researchgate.net |
Functionalization and Derivatization of Tetranitrocalixrsc.orgarene Platforms
The nitro groups on the tetranitrocalix rsc.orgarene scaffold serve as versatile handles for a wide array of chemical transformations, enabling the synthesis of a diverse range of functionalized calixarenes.
Upper Rim Chemical Modifications via Nitro Group Transformation (e.g., Reduction to Amino Derivatives)
The reduction of the nitro groups to amino groups is a cornerstone of tetranitrocalix rsc.orgarene chemistry, opening up a vast landscape of further derivatization possibilities. dcu.iefrontiersin.org This transformation is typically achieved through catalytic hydrogenation using reagents such as palladium on carbon (Pd/C) with hydrogen gas or hydrazine (B178648) hydrate. dcu.iefrontiersin.org The resulting tetraaminocalix rsc.orgarenes are valuable intermediates for synthesizing more complex structures. nih.gov
These amino-functionalized calixarenes can be further modified. For example, they can be acylated to form amides or converted to diazonium salts, which can then undergo various coupling reactions. dcu.ieresearchgate.net The synthesis of tetra-urea calix rsc.orgarenes, for instance, starts from a tetraaminocalix rsc.orgarene. nih.gov
Table 3: Reduction of Tetranitrocalix rsc.orgarenes to Tetraaminocalix rsc.orgarenes
| Starting Material | Reducing Agent/Conditions | Product | Yield | Reference |
| Tetranitrocalix rsc.orgarene derivative | Pd/C, Hydrazine hydrate, Ethanol | Tetraaminocalix rsc.orgarene derivative | 78% | frontiersin.org |
| Tetranitrocalix rsc.orgarene | Hydrazine, Raney nickel or Iron chloride | Tetraaminocalix rsc.orgarene | - | dcu.ie |
| Tetranitrocalix rsc.orgarene derivatives | H₂, Pd/C, Dioxane-Ethanol | Tetraaminocalix rsc.orgarene derivatives | - |
Lower Rim O-Alkylation and Subsequent Derivatization
The phenolic hydroxyl groups on the lower rim of tetranitrocalix rsc.orgarene can be readily functionalized through O-alkylation reactions. This allows for the introduction of a wide variety of groups, which can influence the solubility, conformation, and binding properties of the macrocycle. frontiersin.orguea.ac.uk
Alkylation is typically performed using an alkyl halide in the presence of a base such as sodium hydride (NaH) in a solvent like dimethylformamide (DMF). For example, tetranitrocalix rsc.orgarene can be alkylated with hexyl iodide to yield the corresponding tetrahexyl ether. nih.govfrontiersin.org The choice of alkylating agent and reaction conditions can also be used to control the conformation of the resulting calixarene. uea.ac.uk Subsequent derivatization of the alkylated lower rim can lead to the formation of complex structures with tailored properties.
Synthesis of Heteroatom-Containing Tetranitrocalixrsc.orgarene Analogues (e.g., Nitrothiacalixrsc.orgarenes, Nitro-oxacalixrsc.orgarenes)
Replacing the methylene (B1212753) bridges of the calixarene framework with heteroatoms such as sulfur (thiacalixarenes) or oxygen (oxacalixarenes) leads to analogues with distinct properties. The synthesis of nitro-substituted versions of these heteroatom-containing calixarenes has been an area of active research.
Nitrothiacalix rsc.orgarenes: The direct nitration of thiacalix rsc.orgarene can be challenging as it can lead to the oxidation of the sulfur bridges. tandfonline.com However, methods have been developed for the synthesis of nitrothiacalixarenes. One approach involves using KNO₃/AlCl₃ in the presence of tetraethylene glycol dimethyl ether (TEGDME). tandfonline.com Another method involves the nitration of tetrahydroxythiacalixarene. researchgate.net The resulting nitrothiacalixarenes can be further functionalized, for example, by reduction of the nitro groups to amines. tandfonline.com
Nitro-oxacalix rsc.orgarenes: Tetranitro-oxacalix rsc.orgarenes can be synthesized with high efficiency through a room-temperature nucleophilic aromatic substitution (SNAr) reaction between 1,5-difluoro-2,4-dinitrobenzene (B51812) and various dihydroxybenzenes. tandfonline.comnih.govacs.org This method is tolerant of a range of functional groups on the nucleophilic component. nih.govacs.org The nitro groups of these oxacalixarenes can be reduced to amines using Raney-nickel, providing a pathway to further functionalization. arkat-usa.org
Table 4: Synthesis of Heteroatom-Containing Tetranitrocalix rsc.orgarene Analogues
| Calixarene Type | Synthetic Method | Precursors | Key Reagents/Conditions | Product | Reference |
| Nitrothiacalix rsc.orgarene | Nitration | Tetrahydroxythiacalix rsc.orgarene | KNO₃, AlCl₃, TEGDME | Tetranitrothiacalix rsc.orgarene | tandfonline.com |
| Nitro-oxacalix rsc.orgarene | SNAr Reaction | 1,5-Difluoro-2,4-dinitrobenzene, Dihydroxybenzenes | Room Temperature | Tetranitro-oxacalix rsc.orgarenes | tandfonline.comnih.govacs.org |
Conformational Analysis and Structural Characterization of Tetranitrocalix 1 Arene Derivatives
Spectroscopic Probes for Conformational Elucidation
Spectroscopic methods are invaluable tools for understanding the conformational behavior of tetranitrocalix mdpi.comarene derivatives in solution. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR), and UV-Vis spectroscopy provide detailed insights into the molecule's structure and dynamics.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the conformation of calix mdpi.comarenes in solution. chemrxiv.org The ¹H and ¹³C NMR spectra provide characteristic signals that can distinguish between the different possible conformations, such as cone, partial cone, 1,2-alternate, and 1,3-alternate. scienceasia.orgresearchgate.netresearchgate.net
In the ¹H NMR spectrum, the signals of the methylene (B1212753) bridge protons are particularly informative. researchgate.net For a calix mdpi.comarene in the cone conformation, these protons typically appear as a pair of doublets (an AB system), indicating a rigid, C4v symmetric structure in the time-averaged NMR timescale. scienceasia.orgnih.gov However, even in O-alkylated derivatives where conformational interconversion is blocked, the calix mdpi.comarene skeleton can still exhibit flexibility. utwente.nl For instance, 25,27-[di(2-ethoxy)nitrobenzene]-26,28-dimethoxy-p-tert-butylcalix mdpi.comarene was found to exist as a mixture of cone and partial cone conformations in a 43:57 ratio in CDCl₃ at -30°C. scienceasia.org
Variable temperature ¹H NMR experiments can be used to study the dynamics of conformational interconversion. scienceasia.org Broadening of signals at room temperature can indicate that the molecule is undergoing conformational changes that are fast on the NMR timescale. scienceasia.org Upon cooling, the signals may sharpen and resolve into distinct patterns corresponding to the individual conformers. scienceasia.org
The chemical shifts of the aromatic protons and the substituents on the upper and lower rims also provide valuable information about the conformation. rsc.org For example, in a study of meso-functionalized calix mdpi.comarenes, the observation of specific signals for the methylene and aryl protons in the presence of Na⁺ ions suggested that the partial cone conformation was the most favorable. rsc.org Two-dimensional NMR techniques, such as 2D-EXSY, can be employed to study the exchange between different conformations. digitellinc.com
Table 1: Representative ¹H NMR Data for Tetranitrocalix mdpi.comarene Derivatives
| Compound/Conformation | Solvent | Temperature (°C) | Key ¹H NMR Signals (ppm) | Reference |
|---|---|---|---|---|
| 25,27-[di(2-ethoxy)nitrobenzene]-26,28-dimethoxy-p-tert-butylcalix mdpi.comarene (Cone) | CDCl₃ | -30 | Methylene protons: pair of doublets | scienceasia.org |
| 25,27-[di(2-ethoxy)nitrobenzene]-26,28-dimethoxy-p-tert-butylcalix mdpi.comarene (Partial Cone) | CDCl₃ | -30 | Complex multiplet for methylene protons | scienceasia.org |
| meso-functionalized calix mdpi.comarene (Partial Cone with Na⁺) | Not specified | Not specified | Methylene protons: 3.4 (4H), 4.27 (2H, overlapped), 7.72 (1H) | rsc.org |
This table presents illustrative data and is not exhaustive.
Fourier Transform Infrared (FTIR) and UV-Vis spectroscopy offer complementary information for the structural characterization of tetranitrocalix mdpi.comarene derivatives. dntb.gov.uajcsp.org.pk
FTIR spectroscopy is particularly useful for identifying the functional groups present in the molecule. The characteristic vibrational frequencies of the nitro groups (NO₂), hydroxyl groups (OH), and ether linkages (C-O-C) can confirm the successful synthesis and modification of the calix mdpi.comarene. For instance, the presence of a carbonyl band around 1732–1734 cm⁻¹ can indicate the formation of certain calix mdpi.comarene derivatives. The stretching vibrations of the nitro groups are also readily identifiable in the IR spectrum.
UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. Tetranitrocalix mdpi.comarenes exhibit characteristic absorption bands in the UV-Vis spectrum. utwente.nl The introduction of nitro groups, which are strong electron-withdrawing groups, can lead to charge-transfer (CT) bands. utwente.nl Interestingly, as the number of nitro substituents in the cone conformation increases, the maximum absorption wavelength (λmax) of the CT band shows a slight decrease. utwente.nl The electronic absorption spectra of some calixarene-based ligands show a band around 350 nm associated with azomethine π → π* transitions. The complexation of metal ions can also induce shifts in the UV-Vis spectrum, which can be used to study the binding properties of these macrocycles. nankai.edu.cn For example, the complexation of Zn²⁺ with a calix mdpi.comarene derivative resulted in a shift of the absorption band from 341 nm to 382 nm.
Table 2: Spectroscopic Data for Tetranitrocalix mdpi.comarene Derivatives
| Derivative | Spectroscopic Technique | Key Findings | Reference |
|---|---|---|---|
| Nitrocalix mdpi.comarenes (cone) | UV-Vis | λmax of CT band decreases slightly with increasing nitro groups. utwente.nl | utwente.nl |
| Calix mdpi.comarene-imine | UV-Vis | Band at ~350 nm (azomethine π → π*). | |
| Calix mdpi.comarene-imine + Zn²⁺ | UV-Vis | Absorption band shifts from 341 nm to 382 nm upon complexation. | |
| Calix mdpi.comarene Schiff bases | FTIR | Carbonyl band at 1732–1734 cm⁻¹. |
This table provides examples of spectroscopic findings and is not a comprehensive list.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Conformations
Solid-State Structural Determination via X-ray Crystallography
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of molecules in the solid state. nih.govdigitellinc.comutwente.nl It provides unambiguous information about the conformation of the calix mdpi.comarene macrocycle, the orientation of the substituents, and any intermolecular interactions.
For tetranitrocalix mdpi.comarene derivatives, X-ray crystallography has confirmed the existence of various conformations, including the cone, partial cone, and 1,3-alternate forms. mdpi.comutwente.nlresearchgate.net For example, the crystal structure of a dinuclear chromium complex of a nitrocalix mdpi.comarene derivative revealed a pseudo-C₂v symmetry in the cone conformation. utwente.nl In another instance, a diallyloxy nitrothiacalix mdpi.comarene was found to adopt an unusual 1,3-alternate conformation in the solid state. mdpi.com
The solid-state structure can be influenced by factors such as the nature of the substituents, the presence of guest molecules, and the crystallization conditions. Even when the lower rim is alkylated with groups larger than ethyl to restrict conformational interconversion, the calix mdpi.comarene skeleton can still adopt a "pinched" cone conformation in the solid state, which has C₂v symmetry. utwente.nl
Table 3: X-ray Crystallographic Data for Tetranitrocalix mdpi.comarene Derivatives
| Compound | Conformation in Solid State | Key Structural Features | Reference |
|---|---|---|---|
| Dinuclear Cr complex of nitrocalix mdpi.comarene | Cone (pseudo-C₂v symmetry) | Cr-Cr distance of 2.642(2) Å | utwente.nl |
| Diallyloxy nitrothiacalix mdpi.comarene | 1,3-alternate | Unusual conformation for a partially O-alkylated nitrocalix mdpi.comarene | mdpi.com |
| Tetranitrothiacalix mdpi.comarene with Mn(II) | Partial cone | Coordination with manganese(II) cations | researchgate.net |
This table summarizes key crystallographic findings for illustrative purposes.
Influence of Nitro Groups and Substituents on Macrocyclic Conformations
The presence of nitro groups and other substituents on the calix mdpi.comarene framework has a profound impact on the conformational preferences of the macrocycle. mdpi.comscienceasia.orgutwente.nlchemistryviews.org These groups can influence the conformation through a combination of steric and electronic effects.
The four primary conformations of calix mdpi.comarenes are the cone, partial cone, 1,2-alternate, and 1,3-alternate. scienceasia.orgresearchgate.net When the hydroxyl groups on the lower rim are alkylated with groups larger than ethyl, the conformational interconversion is generally restricted. utwente.nl However, the specific conformation adopted can be influenced by the reaction conditions and the nature of the substituents. utwente.nl
Computational studies, such as Density Functional Theory (DFT) calculations, can be used to evaluate the relative energies of the different conformations and provide insights into their stability. mdpi.com For one nitrothiacalixarene derivative, DFT calculations showed that the pinched cone stereoisomer was the most favorable conformation, with an energy only slightly lower than the 1,2-alternate form. mdpi.com
Stability and Flexibility of the Calixmdpi.comarene Skeleton Under Charge Variation
The stability and flexibility of the calix mdpi.comarene skeleton can be influenced by changes in charge, such as through deprotonation or complexation with ions. mdpi.comresearchgate.net The introduction of electron-withdrawing nitro groups can increase the acidity of the phenolic hydroxyl groups, making them more susceptible to deprotonation. researchgate.net
Deprotonation or the coordination of metal ions can alter the electrostatic interactions within the molecule, leading to conformational changes. The electron-withdrawing nitro groups can increase the flexibility of the macrocyclic backbone by disrupting the intramolecular hydrogen bonding between the phenolic hydroxyl groups. researchgate.net This increased flexibility can allow the calix mdpi.comarene to adopt different conformations upon interaction with metal ions. For instance, a tetranitrothiacalix mdpi.comarene was observed to adopt a partial cone conformation upon coordination with manganese(II) cations. researchgate.net
The electrochemical reduction of tetranitrocalix mdpi.comarenes can also lead to significant changes in the molecular structure and properties. researcher.liferesearchgate.net The formation of a stable tetraradical tetraanion upon four-electron reduction of a cone-tetranitrocalix mdpi.comarene has been reported. researchgate.net This electrochemically generated ligand demonstrates the ability of the calix mdpi.comarene skeleton to accommodate multiple charges and act as a receptor for metal ions. researchgate.net
Electrochemical Behavior and Redox Chemistry of Tetranitrocalix 1 Arene
Investigation of Multiple Redox Centers and Stepwise Electron Transfers
The electrochemical profile of tetranitrocalix uea.ac.ukarene is characterized by the presence of four distinct, yet interacting, redox-active nitro groups. acs.org Due to the inherent "pinched" cone conformation of the calix uea.ac.ukarene, these four nitro groups are not spatially or electronically identical. Instead, they are divided into two independent pairs of equivalent nitro groups, distinguished by their respective locations within the molecule's geometry. nih.gov
Electrochemical studies, such as cyclic voltammetry, reveal that the reduction of tetranitrocalix uea.ac.ukarene proceeds in a stepwise manner. nih.gov The process begins with two reversible waves, each corresponding to a two-electron transfer. acs.org This observation indicates that the four nitro groups are reduced in two distinct steps. In each step, a pair of identical and non-interacting nitro groups simultaneously accepts an electron, leading to the formation of radical anions. nih.govacs.org The reduction potential is dependent on the location of the nitro group within the pinched structure. nih.gov All four nitro groups are electronically isolated, meaning they are reduced independently of one another. nih.gov
This stepwise reduction, where four reversible one-electron transfers occur, is a direct consequence of the molecular geometry. nih.gov The process can be summarized as the reduction of each of the four nitro groups to its corresponding stable anion radical. acs.org
Table 1: Electrochemical Reduction Data for a Tetranitrocalix uea.ac.ukarene Derivative This interactive table summarizes the key electrochemical parameters observed during the reduction of a cone-calix uea.ac.ukarene-bis-nosylate, illustrating the stepwise nature of electron transfers in similar calixarene (B151959) systems.
| Reduction Step | Potential (V vs. SCE) | Characteristics | Number of Electrons |
| Step 1 | -0.70 | Reversible | 2 (Simultaneous 1e⁻ to each of 2 groups) |
| Step 2 | -1.19 | Irreversible | 2 |
| Step 3 | -1.98 | Irreversible | 2.9 |
| Data derived from studies on cone-calix uea.ac.ukarene-bis-nosylates, which exhibit similar stepwise reduction behavior. researchgate.net |
Formation and Stability of Polyradical Anions from Nitro Group Reduction
The stepwise reduction of the four nitro groups on the calix uea.ac.ukarene scaffold leads to the formation of stable polyradical anions. nih.gov A complete four-electron electrochemical reduction of cone-tetranitrocalix uea.ac.ukarene in a non-aqueous solvent like dimethylformamide (DMF) results in a stable tetraradical tetraanion. rsc.orgresearchgate.net In this species, each of the four nitro groups has been converted into a radical anion. nih.gov
Electrochemical Probes for Ion Recognition and Sensing Mechanisms
The stable tetraradical tetraanion of tetranitrocalix uea.ac.ukarene serves as a potent, electrochemically generated ligand, making the parent compound a promising receptor and sensor for specific ions. rsc.orgresearchgate.net The sensing mechanism is based on the interaction between the electrochemically generated polyradical anion and target cations. When the reduction of tetranitrocalix uea.ac.ukarene is performed in the presence of alkali metal ions, the reduction potential shifts to more positive values. rsc.org This shift is caused by the formation of a complex between the negatively charged radical anion sites and the metal cations. rsc.orgresearchgate.net
This system has been shown to be an effective receptor for heavier alkali metal cations, including potassium (K⁺), rubidium (Rb⁺), and cesium (Cs⁺). rsc.org The interaction is primarily electrostatic, forming ion pairs between the negatively charged nitro-radical groups and the metal cations. researchgate.net The four charged donor groups, pre-organized on the calixarene scaffold, create a significantly stronger "field for electrostatic interaction" compared to randomly oriented simple anions, resulting in higher stability constants for the complexes. researchgate.net The specific stoichiometries and stability constants for these complexes have been determined through techniques like DC-polarography and cyclic voltammetry. rsc.orgresearchgate.net
Table 2: Complex Formation Between Tetranitrocalix uea.ac.ukarene Tetraradical Tetraanion and Alkali Metal Ions This interactive table outlines the observed stoichiometries for complexes formed between the electrochemically generated tetraradical tetraanion and various alkali metal cations. researchgate.net
| Cation | Observed Stoichiometry (Cation:Ligand) |
| Lithium (Li⁺) | 2:1 |
| Sodium (Na⁺) | 2:1 |
| Potassium (K⁺) | 4:1 |
| Rubidium (Rb⁺) | 3:1 |
| Cesium (Cs⁺) | 2:1 and 3:1 |
Beyond direct ion sensing, p-tetranitrocalix uea.ac.ukarene is also a valuable building block for more complex sensor fabrications. It has been successfully used as a capping and stabilizing agent for copper nanoparticles (CuNPs). researchgate.net These functionalized nanoparticles, when deposited on a glassy carbon electrode, create a smart electrochemical sensor for the selective and sensitive detection of other molecules, such as the drug diphenhydramine. researchgate.net This demonstrates the versatility of tetranitrocalix uea.ac.ukarene in designing electrochemical probes for a wide range of analytical targets. rsc.orgresearchgate.net
Supramolecular Chemistry and Host Guest Interactions of Tetranitrocalix 1 Arene
Recognition of Metal Cations (e.g., Alkali Metal Ions)
Calix numberanalytics.comarenes have demonstrated a significant capacity for binding various metal ions, a characteristic that is influenced by the specific functional groups appended to the macrocyclic scaffold. mdpi.com The tetranitrocalix numberanalytics.comarene, in its electrochemically reduced tetraradical tetraanion form, serves as a ligand capable of coordinating with all alkali metal ions. researchgate.net
Stoichiometric Complexation Studies and Stability Constant Determination
The complexation of alkali metal ions by the tetraradical tetraanion of cone-5,11,17,23-tetranitro-25,26,27,28-tetrapropoxycalix numberanalytics.comarene has been investigated using techniques such as DC-polarography, cyclic voltammetry, and UV-VIS spectroelectrochemistry. researchgate.net These studies have revealed varying stoichiometries for the resulting complexes. For instance, 2:1 (ligand:metal) complexes are observed for Li⁺, Na⁺, and Cs⁺, while 3:1 complexes are formed with Rb⁺ and Cs⁺, and a 4:1 complex is seen with K⁺. researchgate.net
The stability constants for these complexes have been determined, providing a quantitative measure of the binding affinity. rsc.org For example, the stability constants (log Ks) for the complexation of various alkali metal ions with different chromogenic calix numberanalytics.comarene derivatives have been measured, highlighting the influence of the side arms on the binding strength and selectivity. nankai.edu.cn While specific stability constants for tetranitrocalix numberanalytics.comarene itself are a subject of detailed electrochemical studies, related calix numberanalytics.comarene derivatives provide insight into the magnitude of these interactions. researchgate.netnankai.edu.cn
Table 1: Stability Constants (log Ks) for Complexation of Alkali Metal Ions with Chromogenic Calix numberanalytics.comarene Derivatives in CH3CN–H2O (99:1/V:V) at 25°C This table is representative of data for functionalized calix numberanalytics.comarenes and is intended to illustrate the concept of stability constants. Specific values for tetranitrocalix numberanalytics.comarene may vary.
| Ligand | Cation | log Ks |
|---|---|---|
| 4 | Na⁺ | 4.12 |
| K⁺ | 3.27 | |
| Rb⁺ | 2.85 | |
| Cs⁺ | 2.40 | |
| 5 | Na⁺ | 3.98 |
| K⁺ | 3.11 | |
| Rb⁺ | 2.73 | |
| Cs⁺ | 2.31 | |
| 6 | Na⁺ | 3.85 |
| K⁺ | 2.98 | |
| Rb⁺ | 2.60 | |
| Cs⁺ | 2.22 |
Data sourced from a study on chromogenic p-tert-butyl-calix numberanalytics.comarene derivatives. nankai.edu.cn
Mechanism of Ion Pair Formation and Electrostatic Interactions
The interaction between the electrochemically generated tetraradical tetraanion of tetranitrocalix numberanalytics.comarene and alkali metal cations is characterized as the formation of kinetically labile ion pairs. researchgate.net This association is primarily driven by electrostatic interactions between the negatively charged nitroradical groups on the calixarene (B151959) scaffold and the positively charged metal cations. numberanalytics.comresearchgate.net The strength of these electrostatic interactions is dependent on factors such as the charge and size of the ions and the dielectric constant of the solvent. numberanalytics.com
The unique architecture of the calix numberanalytics.comarene plays a crucial role in enhancing these interactions. The four charged nitroradical groups are oriented on the calixarene scaffold, creating a significantly higher "field for electrostatic interaction" compared to randomly oriented simple anions. researchgate.net This "structural vector" explains why the stability constants for these complexes are approximately three orders of magnitude higher than those of ion pairs formed between alkali metals and simple nitrite (B80452) anions. researchgate.net It has been shown that for some calix numberanalytics.comarene-based ion pair receptors, favorable electrostatic interactions between co-bound ions contribute to enhanced affinity. nih.gov
Anion Binding and Recognition by Tetranitrocalixnumberanalytics.comarene Scaffolds
While the primary focus has often been on cation binding, the functionalization of the calix numberanalytics.comarene framework allows for the design of receptors for anions. mdpi.com The introduction of hydrogen-bonding donor groups, such as ureas or amides, onto the calix numberanalytics.comarene scaffold can create effective anion binding sites. researchgate.netmdpi.com The tetranitrocalix numberanalytics.comarene itself, with its electron-withdrawing nitro groups, provides a platform that can be modified to incorporate such anion recognition motifs. The anion binding properties of calix numberanalytics.comarenes are a significant area of research, with applications in sensing and separation. mdpi.com
Interactions with Neutral Guests and Organic Molecules (e.g., Phenols, Nitroaromatic Compounds)
The hydrophobic cavity of calix numberanalytics.comarenes makes them suitable hosts for a variety of neutral organic molecules. researchgate.net The complexation of phenols by calix numberanalytics.comarene diethers in nonpolar solvents has been studied, revealing the role of π-π interactions in the stability of the resulting complexes. nih.gov The electronic properties of the calixarene's aromatic rings can be tuned to modulate these host-guest interactions. nih.gov
The interaction between calixarenes and nitroaromatic compounds is of particular interest, partly due to the potential for sensing explosives. mdpi.com While some studies have reported complex formation, others have shown that observed fluorescence quenching can be an artifact of the inner filter effect, where the nitroaromatic compound absorbs light at the excitation wavelength of the fluorophore-containing calixarene. mdpi.com Computational studies suggest that for certain calixarene-nitroaromatic pairs, there is no significant interaction in solution. mdpi.com However, other research indicates that functionalized calixarenes can form stable complexes with nitroaromatics like trinitrophenol. mdpi.com
Molecular Encapsulation and Inclusion Complex Formation
The cone-shaped conformation of smaller calixarenes like calix numberanalytics.comarene provides a well-defined cavity capable of encapsulating small molecules to form inclusion complexes. researchgate.net This ability to form host-guest complexes is a cornerstone of calixarene chemistry. researchgate.net The encapsulation can occur with both charged and neutral species. researchgate.net
For instance, p-tetranitrocalix numberanalytics.comarene has been shown to act as a cavitand, encapsulating the alkylimidazolium cation of water-soluble ionic liquids. nih.gov This encapsulation was demonstrated through a fluorescent indicator displacement assay, where the binding of the cation displaced a fluorescent probe from the calixarene cavity, leading to a change in fluorescence. nih.gov Similarly, the formation of dimeric capsules from functionalized calix numberanalytics.compyrroles, a related class of macrocycles, highlights the potential for creating larger, self-assembled structures capable of encapsulating guest molecules. pnas.orgpnas.org
Computational and Theoretical Studies on Tetranitrocalix 1 Arene Systems
Quantum Chemical Calculations for Electronic Structure and Redox Potentials
Quantum chemical calculations offer profound insights into the electronic structure and redox behavior of tetranitrocalix amazonaws.comarenes. These molecules, featuring multiple nitro groups on the upper rim, are characterized as systems with several redox centers. nih.gov Electrochemical studies, supported by quantum chemical calculations, have shown that the four nitro groups are reduced in a stepwise manner. nih.gov
The calix amazonaws.comarene skeleton itself is electrochemically inactive, serving as a stable scaffold for the reducible nitro groups. nih.gov The correlation between experimentally observed electrochemical behavior and computationally predicted reduction potentials is strong, validating the theoretical models used. nih.govacs.org This synergy between theory and experiment is crucial for understanding the order of electron transfers, which is a direct consequence of the molecule's geometry. nih.gov
Table 1: Calculated Energies for Nitrobenzene and Tetranitrocalix amazonaws.comarene Species This table presents the calculated energies in Hartrees for the neutral, anion radical, and dianion forms of nitrobenzene, as well as for the neutral and anionic species of a tetranitrocalix amazonaws.comarene derivative.
| Species | Energy (Hartrees) |
| Nitrobenzene neutral | -436.7781272 amazonaws.com |
| Nitrobenzene anion radical | -436.90394057 amazonaws.com |
| Nitrobenzene dianion | -436.97607191 amazonaws.com |
| Tetranitrocalix amazonaws.comarene (2) neutral | Not specified |
| Tetranitrocalix amazonaws.comarene (2) monoanion | -2358.2991278 amazonaws.com |
| Tetranitrocalix amazonaws.comarene (2) dianion | Not specified |
| Tetranitrocalix amazonaws.comarene (2) trianion | Not specified |
| Tetranitrocalix amazonaws.comarene (2) tetraanion | Not specified |
Ab Initio and Density Functional Theory (DFT) Investigations of Molecular Geometry and Conformational Preferences
Ab initio and Density Functional Theory (DFT) methods have been extensively used to investigate the molecular geometry and conformational preferences of tetranitrocalix amazonaws.comarene systems. core.ac.ukugm.ac.id Calix amazonaws.comarenes can exist in four primary conformations: cone, partial cone, 1,2-alternate, and 1,3-alternate. utwente.nl The introduction of nitro groups on the upper rim and various substituents on the lower rim significantly influences the relative stabilities of these conformers. core.ac.ukmdpi.com
DFT calculations have confirmed that for many tetranitrocalix amazonaws.comarene derivatives, the partial cone conformation is the most thermodynamically stable. core.ac.ukchemistryviews.org However, the cone conformer is also highly stable, often stabilized by an array of hydrogen bonds. ugm.ac.id The relative stability generally follows the order: cone > partial-cone > 1,2-alternate > 1,3-alternate. ugm.ac.id For instance, in nitrothiacalix amazonaws.comarenes, the pinched cone stereoisomer was found to be the most favorable conformation. mdpi.com
The choice of functional groups on the lower rim is critical in determining conformational flexibility. core.ac.uk Bulky substituents can "freeze" the rotation of the phenyl units, allowing for the isolation of specific conformers. mdpi.com Theoretical calculations have been instrumental in understanding the conformational switching observed in some derivatives, which can be triggered by stimuli such as temperature and solvent. core.ac.uk These computational studies, often corroborated by X-ray crystallography and NMR spectroscopy, provide a detailed picture of the three-dimensional structure of these molecules. illinois.educhemrxiv.org
Table 2: Relative Stabilities of Calix amazonaws.comarene Conformers This table outlines the general trend in the relative stabilities of the four main conformers of calix amazonaws.comarene as determined by theoretical calculations.
| Conformer | Relative Stability |
| Cone | Most Stable ugm.ac.id |
| Partial-cone | Second Most Stable ugm.ac.id |
| 1,2-alternate | Third Most Stable ugm.ac.id |
| 1,3-alternate | Least Stable ugm.ac.id |
Modeling of Supramolecular Complexation and Binding Thermodynamics
Computational modeling is a powerful tool for studying the supramolecular complexation of tetranitrocalix amazonaws.comarenes with various guest molecules and ions. These studies provide insights into the thermodynamics of binding, including the complexation energies and the nature of host-guest interactions. nih.govscispace.com DFT and other molecular modeling techniques are used to optimize the geometries of host-guest complexes and calculate their thermodynamic properties. nih.govresearchgate.net
For example, theoretical studies on the interaction of calix amazonaws.comarenes with gas molecules like NO₂, NO₃, and CO₂ have elucidated the role of hydrogen bonding and other non-covalent interactions in complex formation. nih.gov The binding energies and the stability of the resulting complexes can be predicted, indicating whether the guest is located inside or outside the calixarene (B151959) cavity. nih.gov Similarly, the complexation of metal cations by calix amazonaws.comarene derivatives has been extensively modeled, revealing the influence of the solvent and the cation's properties on binding affinity and thermodynamics. mdpi.commdpi.com
Molecular dynamics simulations can further provide a detailed description of the equilibria involved in ion pair recognition, including side processes like ion association. mdpi.comnih.gov These computational approaches have revealed that factors such as favorable Coulombic interactions and changes in intramolecular hydrogen bonding contribute to the observed binding thermodynamics. mdpi.comnih.gov The combination of experimental techniques like ITC and computational modeling offers a comprehensive understanding of these complex supramolecular systems. mdpi.com
Prediction of Spectroscopic Signatures and Molecular Properties
Theoretical calculations are crucial for predicting and interpreting the spectroscopic signatures of tetranitrocalix amazonaws.comarenes. nih.gov This includes the prediction of NMR, IR, and UV-Vis spectra, which are essential for the characterization and structural elucidation of these molecules. ugm.ac.id
Computational methods can predict the ¹H and ¹³C NMR chemical shifts, which are invaluable for identifying the specific conformation of a calix amazonaws.comarene derivative. chemrxiv.orgchemrxiv.org By comparing the calculated spectra with experimental data, the precise molecular structure, including conformation and bond details, can be determined. chemrxiv.orgchemrxiv.org This is particularly important for distinguishing between different conformational isomers that may have similar experimental spectra. chemrxiv.org
Advanced Research Applications and Functional Material Development
Development of Chemical Sensors and Receptors for Ions and Molecules
Tetranitrocalix researchgate.netarene has proven to be a promising platform for the development of chemical sensors and receptors, particularly for the selective recognition of ions. The cone-tetranitrocalix researchgate.netarene, upon four-electron electrochemical reduction in dimethylformamide (DMF), forms a stable tetraradical tetraanion. This electrochemically generated species acts as a potent ligand for heavier alkali metal cations. rsc.org
The complex formation is evidenced by a positive shift in the reduction potential of the compound as the concentration of alkali metal ions increases. rsc.org This property makes tetranitrocalix researchgate.netarene a valuable receptor and sensor for these ions. rsc.orgresearchgate.net The interaction is characterized as the formation of ion pairs between the negatively charged nitroradical groups and the metal cations. researchgate.net The stability constants of these complexes are significantly higher than those of simple nitrite (B80452) anions with alkali metals, an effect attributed to the structured arrangement of the four nitroradical groups on the calixarene (B151959) scaffold, which creates a more potent electrostatic interaction field. researchgate.net
Research has demonstrated the ability of p-tetranitrocalix researchgate.netarene to selectively bind with copper ions (Cu²⁺) among a range of other alkali, alkaline earth, and transition metal ions. doaj.org This selectivity is maintained even in the presence of other competing ions. doaj.org The stoichiometric analysis has revealed the formation of a 1:1 host-guest complex between p-tetranitrocalix researchgate.netarene and Cu²⁺. doaj.org Calixarenes, in general, are recognized as attractive materials for designing sensors for metal ions and small molecules. arkat-usa.org Their ability to be functionalized allows for the creation of receptors with high selectivity for specific target ions. arkat-usa.orgmdpi.com
Table 1: Complexation Characteristics of Tetranitrocalix researchgate.netarene Derivatives
| Derivative | Target Ion(s) | Method of Detection | Stoichiometry (Host:Guest) | Key Finding |
|---|---|---|---|---|
| cone-tetranitrocalix researchgate.netarene | K⁺, Rb⁺, Cs⁺ | Electrochemical (DC-polarography, Cyclic Voltammetry) | 2:1 (Cs⁺), 3:1 (Rb⁺, Cs⁺), 4:1 (K⁺) | Electrochemically generated tetraradical tetraanion acts as a ligand. rsc.orgresearchgate.net |
| p-tetranitrocalix researchgate.netarene | Cu²⁺ | Absorption Spectroscopy | 1:1 | Pronounced selective complexation with Cu²⁺. doaj.org |
Exploration in Nonlinear Optics (NLO) and Optoelectronic Materials
Tetranitrocalix researchgate.netarene and its derivatives have been extensively studied for their second-order nonlinear optical (NLO) properties, which are crucial for applications in frequency doubling and optical switching. illinois.edu Organic molecules with significant NLO activity typically possess a high hyperpolarizability (β), a measure of their asymmetric polarizability. illinois.edu
The different conformers of tetranitrocalix researchgate.netarene (cone, partial cone, 1,2-alternate, and 1,3-alternate) exhibit distinct NLO properties. illinois.eduscispace.com The cone and partial cone conformers have dipolar symmetry, while the 1,2-alternate and 1,3-alternate conformers possess (partial) octupolar symmetry. illinois.edu Notably, the hyperpolarizabilities of the octupolar conformers are comparable in magnitude to those of the dipolar conformers. illinois.edu
Electric field induced second harmonic generation (EFISH) studies on the cone, partial cone, and 1,3-alternate conformers have provided valuable data on their hyperpolarizabilities. scispace.com The cone conformer of tetranitrocalix researchgate.netarene exhibits a large dipole moment and a high β value. scispace.comutwente.nl The partial cone conformer also shows a high β value but with a smaller dipole moment. scispace.comutwente.nl As expected for a centrosymmetric structure, the 1,3-alternate conformer does not show frequency-doubling of 1064 nm laser light. utwente.nl The combination of high hyperpolarizability and transparency at shorter wavelengths makes these materials suitable for frequency-doubling applications, such as converting 820 nm diode laser light to 410 nm blue laser light. utwente.nl
Table 2: Nonlinear Optical Properties of Tetranitrocalix researchgate.netarene Conformers
| Conformer | Symmetry | Dipole Moment (D) | Hyperpolarizability (β) | Key Feature |
|---|---|---|---|---|
| Cone | Dipolar | 13.8 | High | Large dipole moment and high β value. scispace.comutwente.nl |
| Partial Cone (paco) | Dipolar | 6.7 | High | High β value with a smaller dipole moment. scispace.comutwente.nl |
| 1,3-Alternate | Centrosymmetric | - | 0 | No second-harmonic generation observed. utwente.nl |
| 1,2-Alternate | Octupolar | - | High | High hyperpolarizability due to 3D octupolar symmetry. illinois.edu |
Investigation of Antimicrobial Properties in Research Contexts
The antimicrobial potential of calixarenes and their derivatives has been a subject of research since the 1950s. researchgate.netnih.gov A study on a p-tetranitrocalix researchgate.netarene derivative demonstrated its antimicrobial activity against a variety of microorganisms, including Gram-positive and Gram-negative bacteria, as well as several fungal species. tandfonline.comtandfonline.com The Kirby-Bauer well agar (B569324) diffusion method was employed to determine the antimicrobial efficacy of the compound. tandfonline.comtandfonline.com
The synthesized p-tetranitrocalix researchgate.netarene was found to be considerably effective against the selected microorganisms. tandfonline.comtandfonline.com It exhibited activity against both bacteria and fungi, with the zones of inhibition measured to quantify its effect. tandfonline.comtandfonline.comresearchgate.net Minimum Inhibitory Concentration (MIC) values were also evaluated to determine the lowest concentration of the compound that inhibits visible growth of the microorganisms. tandfonline.comtandfonline.com
The study concluded that the p-tetranitrocalix researchgate.netarene derivative is particularly active against Escherichia coli among bacterial strains and Aspergillus niger among fungal strains. tandfonline.comtandfonline.com The MIC values for bacteria were found to be in the range of 0.58–4.7 mg/mL, while for fungi, the range was 0.58–2.3 mg/mL. tandfonline.comtandfonline.comresearchgate.net These findings suggest that p-tetranitrocalix researchgate.netarene could be a valuable compound for further research in developing new therapeutic agents. tandfonline.comtandfonline.com The antimicrobial action of many calixarenes is believed to stem from their interaction with the components of the outer membrane or cell wall of the microorganisms. nuph.edu.ua
Table 3: Antimicrobial Activity of p-Tetranitrocalix researchgate.netarene
| Microorganism Type | Species | Minimum Inhibitory Concentration (MIC) (mg/mL) |
|---|---|---|
| Gram-negative Bacteria | Escherichia coli | 0.58 |
| Gram-positive Bacteria | Staphylococcus aureus | 1.17 |
| Gram-positive Bacteria | Streptococcus viridans | 4.7 |
| Fungi | Aspergillus niger | 0.58 |
| Fungi | Aspergillus flavus | 2.3 |
| Fungi | Candida albicans | 2.3 |
Data sourced from Muneer et al. (2016). tandfonline.comtandfonline.comresearchgate.net
Integration into Polymeric Architectures and Dendrimeric Systems
The unique structural and functional properties of tetranitrocalix researchgate.netarene make it a valuable building block for the creation of more complex polymeric and dendrimeric systems. These larger architectures can amplify the inherent properties of the calixarene unit and introduce new functionalities.
Calixarene-based polymers are suitable for applications in separation sciences due to the ability of the calixarene cavity to host guest molecules. rsc.org The functional groups on the rims of the calixarene can be modified to facilitate polymerization. rsc.org For instance, a new type of soluble calix researchgate.netarene-based polyimide has been prepared by reacting bis(3-aminopropyl) dipropyl functionalized tetranitrocalix researchgate.netarenes with hexafluoroisopropylidene diphthalic anhydride. researchgate.net These polymers can be spin-coated to form films that are highly transparent and exhibit stable second-harmonic generation, making them suitable for frequency-doubling applications. researchgate.net
Amphiphilic calixarenes, which can form nanoaggregates in aqueous solutions, are also of significant interest. beilstein-journals.org New water-soluble triazolyl amphiphilic receptors have been synthesized from cone-shaped calix researchgate.netarenes bearing two or four azide (B81097) groups on the aromatic rings. beilstein-journals.org These macrocycles form stable aggregates and have potential applications in molecular recognition. beilstein-journals.org
Applications in Separation Science (e.g., Electroseparation of Alkali Metal Ions)
The ability of tetranitrocalix researchgate.netarene to selectively bind with certain metal ions has led to its application in separation science, particularly in the electroseparation of alkali metal ions. rsc.org The immobilization and reduction of nitrocalixarenes on an electrode surface offer a novel approach for this purpose. rsc.orgresearchgate.net
As previously discussed, the electrochemical reduction of cone-tetranitrocalix researchgate.netarene generates a tetraradical tetraanion that can complex with heavier alkali metal ions like potassium, rubidium, and caesium. rsc.org The formation of these complexes can be harnessed for the separation of these ions. The principles of molecular recognition, where a receptor selectively binds to a target ion, are fundamental to these separation methodologies. arkat-usa.org Calixarenes are considered attractive sensor materials that can be employed in designing novel molecular filters for such separations. arkat-usa.org
Iodine Capture and Adsorption Mechanisms
The capture of volatile radioactive iodine is a critical aspect of nuclear waste management due to its environmental and health risks. nih.gov Porous materials, including those based on calixarenes, have emerged as promising candidates for iodine adsorption owing to their high surface areas and tunable porosity. nih.govrsc.org The π-electron-rich cavity of the calix researchgate.netarene macrocycle is capable of complexing with iodine through halogen-π interactions. mdpi.com
Polymeric calixarenes have been developed as functional materials for adsorbing iodine from both vapor and solution phases. rsc.orgmdpi.com The interaction between calixarene and iodine can be observed through UV-vis spectroscopy, which shows the appearance of a new band corresponding to the formation of a charge-transfer complex. mdpi.comresearchgate.net The efficiency of iodine capture can be enhanced by designing porous organic polymers that incorporate calixarene units. rsc.orgacs.org The presence of numerous effective sorption sites, such as the macrocyclic π-rich cavities, contributes to the high iodine uptake capacity of these materials. acs.org
Future Perspectives and Emerging Research Avenues for Tetranitrocalix 1 Arene
Integration with Novel Nanoscience and Nanotechnology Platforms
The functionalization of nanomaterials with calixarenes is a burgeoning field, and tetranitrocalix dntb.gov.uaarene is proving to be a valuable component in this domain. Its ability to act as an effective capping and stabilizing agent is being leveraged to fabricate metal nanoparticles with controlled size and morphology. These hybrid materials merge the properties of the nanoscale metal with the recognition capabilities of the macrocycle, leading to advanced technological applications, particularly in sensing.
Recent studies have demonstrated the successful synthesis of copper nanoparticles (CuNPs) using p-tetranitrocalix dntb.gov.uaarene (p-TNC4) as both a capping and stabilizing agent. researchgate.netresearchgate.net These p-TNC4-functionalized CuNPs have been developed into highly discerning electrochemical sensors. For example, a sensor fabricated on a glassy carbon electrode exhibited excellent performance in the selective determination of the drug diphenhydramine, with a very low limit of detection of 0.116 nM. researchgate.net Similarly, these nanoparticles have been employed as a colorimetric sensor for the anticancer drug cyclophosphamide. researchgate.net The calixarene (B151959) framework not only prevents the aggregation of the nanoparticles but also provides specific recognition sites that enhance the sensor's selectivity and sensitivity. researchgate.netdntb.gov.ua Beyond copper, tetranitrocalix dntb.gov.uaarene derivatives have also been used in the supramolecular fabrication of silver nanoparticles (AgNPs) to create efficient antimicrobial agents. dntb.gov.ua
The integration of tetranitrocalix dntb.gov.uaarene onto electrode surfaces is another promising avenue. Immobilization of the macrocycle offers potential applications in the electroseparation of ions, showcasing a direct link between molecular design and nanotechnological function. rsc.org
Table 1: Tetranitrocalix dntb.gov.uaarene in Nanotechnology Applications
| Nanoparticle/Platform | Role of Tetranitrocalix dntb.gov.uaarene | Application | Research Finding |
|---|---|---|---|
| Copper Nanoparticles (CuNPs) | Capping and Stabilizing Agent | Electrochemical Sensor | Selective detection of Diphenhydramine with a 0.116 nM detection limit. researchgate.net |
| Copper Nanoparticles (CuNPs) | Capping and Stabilizing Agent | Colorimetric Sensor | Selective detection of the drug Cyclophosphamide. researchgate.net |
| Silver Nanoparticles (AgNPs) | Stabilizing Agent in Supramolecular Assembly | Antimicrobial Agent | Effective against various microbial strains. dntb.gov.ua |
| Electrode Surface | Immobilized Ligand Precursor | Electroseparation of Ions | Electrochemically generated tetraanion binds alkali metal ions. rsc.org |
Design of Inherently Chiral Tetranitrocalixdntb.gov.uaarenes and Asymmetric Functionalization
The development of inherently chiral calixarenes—molecules whose chirality arises from the curvature of the macrocyclic scaffold itself rather than a stereocenter—is a significant goal in supramolecular chemistry. Asymmetric functionalization of the calix dntb.gov.uaarene skeleton is the predominant method for creating these chiral structures. nih.gov The introduction of nitro groups is often a key step in synthetic pathways leading to these targets.
The synthesis of inherently chiral calix dntb.gov.uaarenes can be achieved by controlling the substitution pattern on the upper or lower rims. nih.gov For instance, the regioselective nitration of asymmetrically substituted calix dntb.gov.uaarene precursors can lock the molecule into a chiral conformation. nih.govresearchgate.net One strategy involves the O,O′-phosphorotropic rearrangement of 1,3-distally disubstituted calix dntb.gov.uaarenes, followed by regioselective bromination and subsequent modifications to yield inherently chiral structures. nih.gov Another approach demonstrated that benzyloxycarbonyl substitution on the lower rim, followed by nitration, could produce a new type of inherently chiral calix dntb.gov.uaarene in a partial cone conformation. nih.gov
Synthesizing inherently chiral calix dntb.gov.uaarenes with C4-symmetry is particularly challenging but highly desirable for applications in chiral catalysis. rsc.org Recent advancements have shown that reacting a tetracarbamate calix dntb.gov.uaarene with N-bromosuccinimide (NBS) can yield a C4-symmetrical inherently chiral product. rsc.org Furthermore, employing a chiral auxiliary allows for the separation of the diastereomers, providing access to the pure enantiomers. rsc.org Electrochemical methods are also emerging as a powerful tool for this purpose. An unprecedented enantioselective electrochemical synthesis of inherently chiral calix dntb.gov.uaarenes was recently reported, based on a cobalt-catalyzed asymmetric C–H acyloxylation, showcasing a green and efficient alternative to traditional methods. rsc.org
Table 2: Strategies for Asymmetric Functionalization of Calix dntb.gov.uaarenes
| Synthetic Strategy | Key Transformation | Resulting Chirality | Reference |
|---|---|---|---|
| Multi-step Functionalization | Rearrangement, bromination, nitration | Asymmetric substitution on upper and lower rims | nih.gov |
| Nitration-induced Rearrangement | Benzyloxycarbonyl substitution followed by nitration | Partial cone conformation with asymmetric functionalization | nih.gov |
| Catalytic Asymmetric Synthesis | Cobalt-catalyzed asymmetric C-H acyloxylation | Enantioselective synthesis of inherently chiral calix dntb.gov.uaarenes | rsc.org |
| Auxiliary-controlled Synthesis | Reaction with NBS using a chiral N-Boc proline moiety | C4-symmetrical inherently chiral calix dntb.gov.uaarene, separable enantiomers | rsc.org |
Expanding the Scope of Molecular Recognition Targets and Stimuli-Responsive Systems
A primary focus of calixarene chemistry is molecular recognition, and tetranitrocalix dntb.gov.uaarene is a key player in this field. Its electron-deficient cavity and functionalizable rims make it a versatile receptor. Research is actively expanding the range of guest molecules it can bind and developing systems where this binding can be controlled by external stimuli.
A significant finding is the ability of cone-tetranitrocalix dntb.gov.uaarene to act as an electrochemically generated ligand. rsc.org Through a four-electron electrochemical reduction, it forms a stable tetraradical tetraanion. rsc.orgresearchgate.net This highly charged species shows a remarkable affinity for heavier alkali metal cations, such as potassium (K+), rubidium (Rb+), and caesium (Cs+). rsc.org The binding event causes a positive shift in the reduction potential, making the molecule a promising electrochemical sensor for these ions. rsc.orgnih.gov
The nitro groups can also serve as synthetic precursors to other functionalities, thereby broadening the recognition targets. For example, reduction of the tetranitro derivatives to the corresponding tetraamines yields versatile building blocks. These tetraaminocalix dntb.gov.uaarenes can be further functionalized to create receptors for different species. One study showed that Schiff base derivatives of tetraaminocalix dntb.gov.uaarene could selectively recognize zinc (Zn2+) ions, which in turn created a binding site for anions like phosphate. In another example, coupling tetraaminocalix dntb.gov.uaarene with alanine (B10760859) produced a peptidocalixarene that undergoes self-association in polar, protic solvents like methanol (B129727) and can bind amino acids such as arginine and lysine. nih.gov
Furthermore, calix dntb.gov.uaarenes are being incorporated into stimuli-responsive gels. nih.govrsc.org While not always starting from the tetranitro-compound, these systems demonstrate the potential for creating smart materials. For instance, gels that respond to UV light, temperature, or solvent changes have been developed for controlled drug release, highlighting a future direction where the unique properties of tetranitrocalix dntb.gov.uaarene could be integrated into responsive drug delivery platforms. nih.govrsc.org
Table 3: Molecular Recognition and Stimuli-Responsive Behavior
| Derivative/System | Stimulus/Condition | Target Molecule/Ion | Response/Application |
|---|---|---|---|
| cone-Tetranitrocalix dntb.gov.uaarene | Electrochemical Reduction | K+, Rb+, Cs+ | Formation of a stable complex, positive shift in reduction potential (sensing). rsc.org |
| Tetraaminocalix dntb.gov.uaarene Schiff Base | Presence of Zn2+ | Zn2+, then anions (e.g., H2PO4–) | Selective chelation of Zn2+, subsequent anion recognition. |
| Tetraalaninecalix dntb.gov.uaarene | Polar, Protic Solvent | Arginine, Lysine | Disruption of self-associated dimer to form a 1:1 host-guest complex. nih.gov |
| Calix dntb.gov.uaarene-based Gels | UV Light, Temperature | Encapsulated Drug | Controlled release of the drug due to changes in gel stiffness. nih.govrsc.org |
Methodological Advancements in Synthesis and Characterization Techniques
Progress in applying tetranitrocalix dntb.gov.uaarene relies heavily on efficient and reliable methods for its synthesis and characterization. Research continues to refine these processes, aiming for higher yields, better regioselectivity, and deeper understanding of the molecule's properties.
The synthesis of tetranitrocalix dntb.gov.uaarene is typically achieved via electrophilic aromatic substitution on the upper rim of a calix dntb.gov.uaarene precursor. A common and effective method is the ipso-nitration of p-tert-butylcalix dntb.gov.uaarene, where the bulky tert-butyl groups are replaced by nitro groups. acs.orgutwente.nl This reaction can be carried out using reagents like fuming nitric acid. researchgate.net Alternative and efficient reagents such as tert-butyl nitrite (B80452) have also been explored. researchgate.net The synthesis of tetra-O-alkylated tetranitrocalix dntb.gov.uaarenes is also well-established, often starting with the alkylation of the phenolic hydroxyl groups followed by the ipso-nitration step. utwente.nlbeilstein-journals.org These methods allow for the preparation of different conformational isomers (cone, partial cone, 1,3-alternate) by controlling the alkylation conditions. utwente.nl
Characterization of tetranitrocalix dntb.gov.uaarene and its derivatives relies on a suite of advanced analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR are fundamental for confirming the structure, conformation (indicated by the splitting patterns of the methylene (B1212753) bridge protons), and purity of the synthesized compounds. utwente.nlbeilstein-journals.orgresearchgate.net
Mass Spectrometry (MS) : Techniques like MALDI-TOF are used to confirm the molecular weight of the final products and intermediates. beilstein-journals.org
Infrared (IR) Spectroscopy : This is crucial for identifying key functional groups, particularly the characteristic vibrations of the nitro (NO2) groups. utwente.nlbeilstein-journals.org
UV-Visible (UV-Vis) Spectroscopy : Used to study the electronic properties and charge-transfer bands within the molecule and to monitor complexation events with guest species. utwente.nlnankai.edu.cn
Electrochemical Methods : Techniques such as cyclic voltammetry are indispensable for investigating the redox behavior of the nitro groups, determining reduction potentials, and studying the interaction of the reduced species with ions. rsc.orgnih.gov
X-ray Crystallography : Provides definitive proof of the solid-state structure, including the precise conformation and intramolecular dimensions. researchgate.net
Ongoing research aims to develop even more streamlined synthetic protocols and to apply novel characterization methods to probe the dynamic behavior and host-guest interactions of these fascinating molecules in greater detail.
Q & A
Q. What are the standard synthetic methodologies for preparing tetranitrocalix[4]arene derivatives?
The synthesis typically involves condensation reactions of nitro-substituted aromatic precursors with diols under reflux conditions. For example, tetranitro-oxacalix[4]arenes are synthesized via a modified Lehmann procedure using 1,5-difluoro-2,4-dinitrobenzene, diols, and triethylamine in dry DMF . Reaction conditions (e.g., solvent, temperature, stoichiometry) critically influence macrocycle formation and purity. Post-synthesis purification involves filtration and methanol washing to isolate pale-yellow powdered products .
Q. How do electronic and steric effects influence the reactivity of tetranitrocalix[4]arenes in host-guest interactions?
Nitro groups act as electron-withdrawing substituents, enhancing the macrocycle’s affinity for electron-rich guests (e.g., amines, nitroaromatics). Steric effects from substituents at the lower rim (e.g., propoxy chains) modulate cavity accessibility. For example, tetrapropoxy-4-tert-butylcalix[4]arene exhibits pH-dependent protonation at the phenolic oxygen, altering cavity geometry and guest-binding efficiency . -NMR titration studies with model guests (e.g., ammonium salts) quantify binding constants and stoichiometry .
Q. What strategies resolve contradictions in reported synthetic yields of tetranitrocalix[4]arenes?
Discrepancies in yields often arise from variations in solvent purity, reaction time, or precursor ratios. For example, using DMF vs. THF in nitro-group reduction (via Raney nickel) affects intermediate stability and macrocycle cyclization efficiency . Systematic optimization via Design of Experiments (DoE) or high-throughput screening can identify critical parameters. Cross-validation with spectroscopic data (e.g., IR for nitro-group retention) ensures reproducibility .
Q. How can tetranitrocalix[4]arenes be functionalized for selective sensing applications?
Post-synthetic modifications, such as appending fluorophores (e.g., dimethylaminonaphthalene sulfonamide) to the lower rim, enable selective detection of nitroaromatic explosives. Spectrophotometric methods (Stern-Volmer quenching, Job’s plot) quantify binding affinity and limit of detection (e.g., 2,4,6-trinitrophenol in aqueous media) . Selectivity is enhanced by tuning cavity size and electronic complementarity to target analytes .
Methodological Challenges and Solutions
Q. How to address solubility limitations of tetranitrocalix[4]arenes in spectroscopic studies?
Poor solubility in polar solvents (e.g., water) can be mitigated by introducing hydrophilic groups (e.g., sulfonate or carboxylate) at the upper rim. Alternatively, co-solvents (DMSO:water mixtures) or surfactant-assisted dispersion improve homogeneity for UV-Vis or fluorescence assays . Dynamic light scattering (DLS) monitors aggregation states under varying conditions .
Q. What advanced techniques elucidate protonation-induced structural changes in calixarenes?
Multinuclear NMR (e.g., , , ) tracks protonation sites and conformational shifts in real time. For tetrapropoxy-4-tert-butylcalix[4]arene, protonation at phenolic oxygens induces a transition from cone to partial cone conformation, validated by NOESY correlations and DFT-optimized structures .
Emerging Research Directions
Q. Can tetranitrocalix[4]arenes serve as scaffolds for multifunctional biomaterials?
Functionalization with arginine-rich peptides or gold-anchoring groups (e.g., thiols) enables applications in gene delivery or hybrid nanomaterials. For example, tetraarginino-calix[4]arenes enhance cell penetration via guanidinium group interactions with lipid membranes . Gold nanorod functionalization via multipodal Au–C grafting improves stability for plasmonic sensing .
Q. How to design experiments for comparative analysis of nitrated vs. non-nitrated calixarenes?
Controlled nitration studies using tert-butyl nitrite or mixed acid systems (HNO/HSO) generate mono- or polynitrated analogs. Comparative X-ray crystallography and cyclic voltammetry reveal nitro-group effects on redox behavior and host-guest dynamics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
